molecular formula C7H11NO3S B14649199 N-(2-Methylacryloyl)-L-cysteine CAS No. 45014-12-8

N-(2-Methylacryloyl)-L-cysteine

Cat. No.: B14649199
CAS No.: 45014-12-8
M. Wt: 189.23 g/mol
InChI Key: JYTWVUNNPDTDQA-YFKPBYRVSA-N
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Description

N-(2-Methylacryloyl)-L-cysteine is an organic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a cysteine moiety linked to a 2-methylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylacryloyl)-L-cysteine typically involves the reaction of L-cysteine with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. Continuous flow processes allow for better control of reaction parameters, such as temperature and pressure, and can minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methylacryloyl)-L-cysteine has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

    Biochemistry: Studied for its role in protein modification and as a building block for peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty materials and coatings

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)-L-cysteine involves its reactivity with nucleophiles. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as in the modification of proteins and the synthesis of functional materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylacryloyl)-L-cysteine is unique due to the presence of the thiol group in the cysteine moiety, which imparts distinct reactivity and functionality compared to other acrylate derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as in the synthesis of disulfide-linked polymers and in bioconjugation techniques .

Properties

CAS No.

45014-12-8

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

(2R)-2-(2-methylprop-2-enoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H11NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h5,12H,1,3H2,2H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

JYTWVUNNPDTDQA-YFKPBYRVSA-N

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CC(=C)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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